Acetylaconitine

Analgesia Therapeutic Index Toxicity Comparison

This reference standard provides a unique, quantifiable advantage for analgesic programs: 5.1–35.6× morphine potency without physical dependence, a 6.7× wider therapeutic index than aconitine, and a 1.6× higher arrhythmogenic threshold. Its precisely defined Ki of 316±96 nM enables selective Na⁺ channel-mediated noradrenaline uptake studies. Differentiate your electrophysiology and toxicity screening with this calibrated, intermediate-toxicity alkaloid.

Molecular Formula C36H49NO12
Molecular Weight 687.8 g/mol
Cat. No. B10828938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylaconitine
Molecular FormulaC36H49NO12
Molecular Weight687.8 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
InChIInChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28?,29+,30-,31+,33+,34-,35+,36-/m1/s1
InChIKeyRIPYIJVYDYCPKW-UOGIXDCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylaconitine: Diterpenoid Alkaloid Procurement Specifications for Analgesic and Ion Channel Research


Acetylaconitine (3-acetylaconitine, flaconitine; CAS 77181-26-1; C36H49NO12; MW 687.77) is a diester-diterpenoid alkaloid isolated from Aconitum species including A. flavum, A. pendulum, A. kusnezoffii, and A. szechenyianum [1]. The compound is commercially available as a reference standard with typical purity specifications of HPLC ≥98% to 99.77% . Physicochemical characterization indicates a melting point of 196-197 °C (with decomposition above 193 °C), pKa of 12.09±0.70 (predicted), and solubility in DMSO, chloroform, dichloromethane, and acetone, with negligible water solubility [2]. The compound is classified as a voltage-gated sodium channel modulator that suppresses TNF-α induced NF-κB activation [3].

Acetylaconitine: Why Aconitine, Benzoylaconine, or 3,15-Diacetylbenzoylaconine Cannot Be Interchanged


Aconitum alkaloids exhibit profound structure-dependent variation in both therapeutic index and arrhythmogenic potential, precluding generic substitution. While acetylaconitine shares a diterpenoid core with aconitine, the presence or absence of specific ester groups at C-3, C-8, and C-14 fundamentally alters toxicity, sodium channel modulation kinetics, and the separation between analgesic efficacy and cardiac adverse effects [1]. Comparative studies across multiple analogs demonstrate that acetylaconitine occupies a quantitatively distinct position in the toxicity hierarchy: less toxic than aconitine yet more toxic than benzoylaconine and 3,15-diacetylbenzoylaconine, with corresponding differences in therapeutic index and arrhythmogenic threshold [2]. Additionally, differential effects on noradrenaline uptake distinguish acetylaconitine from structurally distinct analogs such as lappaconitine, which fails to inhibit uptake despite shared sodium channel activity [3].

Acetylaconitine: Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Acetylaconitine vs. Aconitine: 6.7-Fold Higher Therapeutic Index in Analgesic Models

Direct comparative evaluation in mice demonstrates that acetylaconitine exhibits a 6.7-fold higher therapeutic index than aconitine based on LD50/ED50 ratios. The subcutaneous LD50 of acetylaconitine was determined as 1.4 mg/kg in mice, which is lower in acute toxicity compared with aconitine [1]. In the same study, the subcutaneous median analgesic dose (ED50) was 0.21 mg/kg by hot plate method and 0.13 mg/kg by acetic acid-induced stretching method, yielding an analgesic action described as stronger than that of aconitine [1]. A subsequent multi-analog comparison ranked the analgesic therapeutic indices as Dia > Ace > Aco, confirming acetylaconitine's intermediate position with superior safety margin relative to aconitine [2].

Analgesia Therapeutic Index Toxicity Comparison Aconitine Analogs

Acetylaconitine vs. Aconitine and Benzoylaconine: Intermediate Toxicity Ranking Among 10 Aconitum Alkaloids

A systematic structure-toxicity study of 10 aconitine analogs established a definitive toxicity hierarchy based on intravenous LD50 in mice. The toxicity decreased in the following order: aconitine (AC) > indaconitine (IA) = 3-acetylaconitine (3-AAC) > 3-acetylindaconitine (3-AIA) > benzoylaconine (BA) > diacetylindaconitine (DAIA) > aconine (A) > pseudaconine (PA) > tetraacetylpseudaconine (TAPA) > pentaacetylaconine (PAA) [1]. In rats, the intravenous absolute lethal dose followed a very similar order: AC > 3-AAC > IA > 3-AIA > BA > DAIA > TAPA > A > PA > PAA [1]. This ranking positions acetylaconitine as approximately equipotent in toxicity to indaconitine, significantly less toxic than aconitine, but substantially more toxic than benzoylaconine.

Acute Toxicity LD50 Structure-Toxicity Relationship Cardiac Safety

Acetylaconitine vs. Aconitine and 3,15-Diacetylbenzoylaconine: Arrhythmogenic Threshold Quantification

Head-to-head comparison in rats quantified the doses producing arrhythmia relative to analgesic doses for three aconitine analogs. The doses of Dia (3,15-diacetylbenzoylaconine), Ace (3-acetylaconitine), and Aco (aconitine) producing arrhythmia were 3.3, 0.8, and 0.5 times as large as those producing analgesia, respectively [1]. This indicates that acetylaconitine's arrhythmogenic threshold is 1.6-fold higher than aconitine's (0.8× vs. 0.5× relative to analgesic dose) but substantially lower than Dia's (3.3×). Similarly, doses inducing respiratory inhibition were 3.9, 0.5, and 0.3 times the analgesic dose for Dia, Ace, and Aco, respectively [1].

Cardiotoxicity Arrhythmia Induction Safety Margin Electrophysiology

Acetylaconitine vs. Lappaconitine: Differential Noradrenaline Uptake Inhibition in Hippocampal Synaptosomes

Comparative study of four Aconitum alkaloids revealed qualitative and quantitative differences in [3H]noradrenaline uptake inhibition. Aconitine and 3-acetylaconitine had comparable inhibitory potencies with Ki (inhibitor constant) values of 230±66 nM and 316±96 nM, respectively [1]. In contrast, lappaconitine and N-desacetyllappaconitine failed to inhibit [3H]noradrenaline uptake [1]. The inhibitory action of acetylaconitine was blocked by the sodium channel blocker tetrodotoxin (TTX) and was absent in sodium-free medium, demonstrating sodium channel-dependent indirect modulation of neurotransmitter uptake [1].

Noradrenaline Uptake Sodium Channel Neurotransmitter Synaptosomes

Acetylaconitine vs. Morphine and Aspirin: 5.1-3912 Fold Relative Analgesic Potency Quantification

Pharmacological characterization established the relative analgesic potency of acetylaconitine against clinically relevant comparators. The relative potency of analgesic action of 3-acetylaconitine (AAC) was 5.1-35.6 times that of morphine and 1250-3912 times that of aspirin [1]. Notably, in monkeys administered AAC for 92 days, no abstinence syndrome was observed after sudden withdrawal or upon nalorphine challenge, distinguishing it from opioid analgesics [1].

Analgesic Potency Relative Activity Morphine Comparison Aspirin Comparison

Acetylaconitine: Absorption Kinetics and Tissue Distribution for In Vivo Study Design

Radiolabeled pharmacokinetic studies using [3-acetyl-3H]3-acetylaconitine in mice established quantitative absorption and distribution parameters. Gastrointestinal absorption was found to be fairly rapid, with 35.4% of the dose absorbed within 15 minutes after administration [1]. Following intravenous administration, 43.9% of radioactivity was excreted in urine and 17.6% in feces over 7 days [1]. Plasma protein binding was determined to be 28.5% [1]. Tissue distribution analysis revealed highest radioactivity in bile, moderate levels in liver, kidney, and lungs, lower in heart, and lowest in brain [1].

Pharmacokinetics Absorption Tissue Distribution Metabolism

Acetylaconitine: Primary Research Applications Based on Quantitative Differentiation Evidence


Analgesic Drug Discovery Reference Standard with Documented Therapeutic Index Advantage

For analgesic drug discovery programs requiring a high-potency non-opioid reference compound, acetylaconitine provides a quantifiable advantage: 5.1-35.6× morphine potency with documented absence of physical dependence in primate studies [1]. The 6.7-fold higher therapeutic index relative to aconitine enables wider dosing windows in preclinical analgesic assays [2].

Sodium Channel Electrophysiology Tool Compound with Defined Arrhythmogenic Threshold

For voltage-gated sodium channel electrophysiology studies, acetylaconitine offers a 1.6-fold higher arrhythmogenic threshold than aconitine (0.8× vs. 0.5× relative to analgesic dose) [1]. Whole-cell patch-clamp recordings demonstrate hyperpolarizing shift in sodium current activation without affecting peak amplitude at 1 μM [2], making it suitable for investigating use-dependent sodium channel modulation.

Neurotransmitter Uptake Research with Quantified Ki Value and TTX-Sensitive Mechanism

For noradrenaline uptake studies in hippocampal synaptosomes, acetylaconitine provides a defined Ki of 316±96 nM with TTX-sensitive sodium channel-dependent inhibition [1]. This contrasts with lappaconitine's complete lack of uptake inhibition, enabling selective investigation of sodium channel-mediated neurotransmitter regulation pathways.

Aconitum Alkaloid Toxicology Reference with Mid-Range LD50 Ranking

For toxicological screening and structure-toxicity relationship studies, acetylaconitine occupies a precisely defined intermediate position in the 10-compound toxicity hierarchy: equal to indaconitine, less toxic than aconitine, and more toxic than benzoylaconine [1]. This ranking supports its use as a calibrated reference standard for assessing new aconitine analogs and derivatives.

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